Desacetyloleandrin Desacetyloleandrin 16-Deacetyloleandrin is a biochemical.
Brand Name: Vulcanchem
CAS No.: 36190-93-9
VCID: VC0515730
InChI: InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-20(28)8-10-29(3)26(17-11-24(32)36-15-17)22(31)14-30(21,29)34/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20-,21+,22-,23-,25-,26-,27-,28-,29+,30-/m0/s1
SMILES: CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)OC)O
Molecular Formula: C30H46O8
Molecular Weight: 534.69

Desacetyloleandrin

CAS No.: 36190-93-9

Cat. No.: VC0515730

Molecular Formula: C30H46O8

Molecular Weight: 534.69

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Desacetyloleandrin - 36190-93-9

Specification

CAS No. 36190-93-9
Molecular Formula C30H46O8
Molecular Weight 534.69
IUPAC Name 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-20(28)8-10-29(3)26(17-11-24(32)36-15-17)22(31)14-30(21,29)34/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20-,21+,22-,23-,25-,26-,27-,28-,29+,30-/m0/s1
Standard InChI Key ROKXRURUBUVHBD-TYNWUSAISA-N
SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)OC)O
Appearance Solid powder

Introduction

Structural Characterization and Chemical Properties

Molecular Structure

Desacetyloleandrin is classified as a cardiac glycoside with the molecular formula C30H46O8 . The compound features a steroid core structure with attached sugar moieties and a characteristic lactone ring that is critical to its biological activity. Its systematic IUPAC name is 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one . The complex stereochemistry of the molecule contributes to its specific biological interactions, particularly with the sodium-potassium ATPase enzyme.

Chemical Identifiers

Desacetyloleandrin's structure can be represented through various chemical notations, which facilitate its identification in chemical databases and research literature. The compound has a unique InChIKey of ROKXRURUBUVHBD-QSHOECCGSA-N, which serves as its chemical fingerprint in digital repositories . The SMILES notation provides another standardized representation of its chemical structure: C[C@H]1C@@HO .

Physical Properties and Spectral Characteristics

Desacetyloleandrin possesses important physical properties that influence its biological behavior. One key characteristic is its collision cross-section (CCS), which has been predicted for various ionic forms as shown in Table 1.

Table 1: Predicted Collision Cross Section Values for Desacetyloleandrin

Adductm/zPredicted CCS (Ų)
[M+H]⁺535.32658224.9
[M+Na]⁺557.30852229.3
[M+NH₄]⁺552.35312234.4
[M+K]⁺573.28246224.2
[M-H]⁻533.31202229.5
[M+Na-2H]⁻555.29397223.0
[M]⁺534.31875226.8
[M]⁻534.31985226.8

Source: PubChemLite database

These collision cross-section values are particularly important for analytical methods such as ion mobility spectrometry, which can be used to identify and quantify desacetyloleandrin in complex biological matrices.

Natural Sources and Formation

Botanical Origin

Desacetyloleandrin is a constituent of the Nerium oleander plant, which belongs to the Apocynaceae family. While oleandrin is typically the main cardenolide in oleander, desacetyloleandrin is present in smaller amounts . Nerium oleander is an evergreen shrub widely distributed in temperate, subtropical, and tropical regions, known for its ornamental value as well as its toxicity . The compound is found alongside other cardiac glycosides including oleandrigenin and gitoxigenin, contributing to the plant's powerful cardiotoxic effects .

Metabolic Formation

A significant pathway for desacetyloleandrin formation is through the metabolism of oleandrin. Research has confirmed that oleandrin is rapidly metabolized to desacetyloleandrin in rats, suggesting an important metabolic relationship between these compounds . This metabolic conversion likely involves deacetylation reactions, where acetyl groups are removed from the oleandrin molecule. This metabolic relationship has important implications for understanding the toxicological profile and pharmacokinetics of oleandrin exposure .

Analytical Detection Methods

Liquid Chromatography-Mass Spectrometry

Liquid chromatography coupled with mass spectrometry (LC-MS) represents a powerful analytical approach for detecting and quantifying desacetyloleandrin in biological samples. Studies have demonstrated that LC-MS with a sonic spray ionization (SSI) interface is suitable for desacetyloleandrin analysis in blood samples . Under optimized chromatographic conditions, desacetyloleandrin can be detected with a retention time of approximately 12.1 minutes, allowing clear separation from related compounds such as oleandrin (16.3 minutes), gitoxigenin (5.2 minutes), and oleandrigenin (6.4 minutes) .

Sensitivity and Validation Parameters

The analytical performance of LC-MS methods for desacetyloleandrin detection has been well characterized. The limit of detection for desacetyloleandrin in blood is reported to be 2 ng/mL, which is slightly lower than that of oleandrin (3 ng/mL) . This sensitivity is crucial for forensic and clinical applications where trace amounts must be detected. Recovery rates from blood samples have been reported between 69.2% (at 10 ng/mL) and 87.6% (at 100 ng/mL), indicating good extraction efficiency across different concentration ranges .

Calibration and Quantification

For quantitative analysis, calibration curves for desacetyloleandrin show linearity in the range of 5-100 ng/mL when analyzing blood samples . This linear relationship between concentration and detector response enables reliable quantification across a wide range of concentrations. The coefficients of variation for desacetyloleandrin measurements in blood samples range from 1.6% to 4.1%, demonstrating good precision of the analytical method .

Pharmacokinetic Properties

Pharmacokinetic Challenges

The pharmacokinetics of cardiac glycosides like desacetyloleandrin can be complex and influenced by various factors. These compounds often show low bioavailability, extensive tissue distribution, and potential for enterohepatic circulation . Additionally, individual variations in metabolism can significantly impact the pharmacokinetic profile and subsequent toxicological outcomes. These factors contribute to the narrow therapeutic window observed with cardiac glycosides .

Toxicological Significance

Mechanism of Toxicity

Like other cardiac glycosides, desacetyloleandrin likely exerts its toxicity primarily through the inhibition of the sodium-potassium ATPase (Na/K-ATPase) enzyme . This inhibition leads to increased intracellular calcium levels in cardiac cells, resulting in positive inotropic effects at therapeutic concentrations but potentially causing cardiotoxicity at higher levels. While specific toxicity data for desacetyloleandrin is limited, its structural similarity to oleandrin suggests comparable toxicological mechanisms.

Forensic Relevance

Research Applications and Future Directions

Therapeutic Exploration

While cardiac glycosides have established therapeutic applications in heart failure and are being investigated for anticancer and antiviral properties, specific research on the pharmacological activities of desacetyloleandrin remains limited . Given the ongoing interest in cardiac glycosides for novel therapeutic applications, investigations into the specific biological activities of desacetyloleandrin could yield valuable insights into structure-activity relationships and potential therapeutic advantages compared to related compounds.

Analytical Method Development

Continued refinement of analytical methods for desacetyloleandrin detection could improve sensitivity, selectivity, and applicability across different sample types. Advances in mass spectrometry techniques, sample preparation methods, and data analysis approaches could enhance the ability to detect and quantify desacetyloleandrin at lower concentrations and in complex matrices.

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